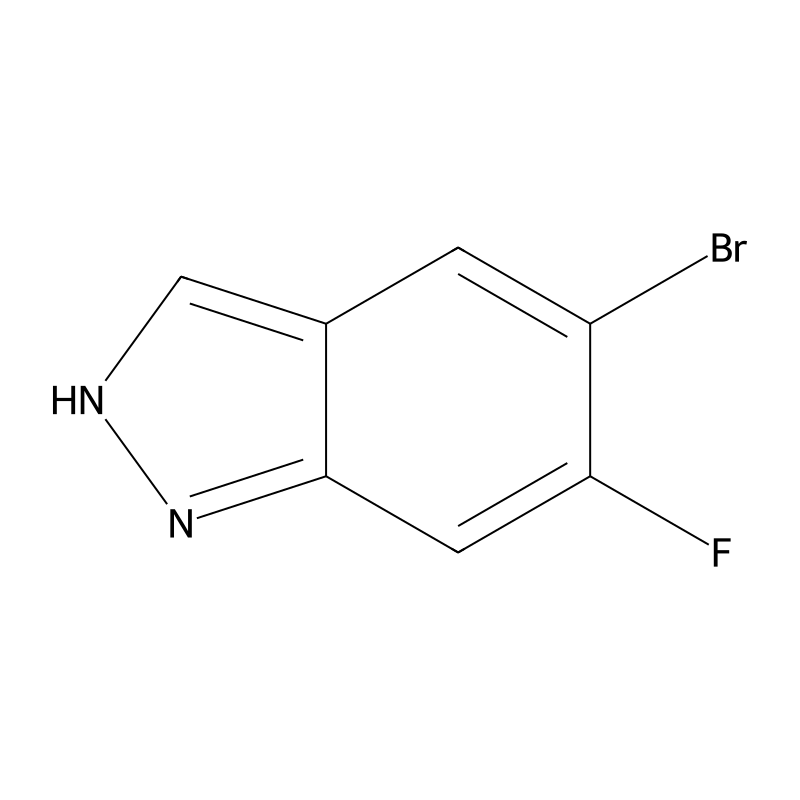

5-Bromo-6-fluoro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Potential as a Pharmaceutical Building Block:

-Bromo-6-fluoro-1H-indazole is a heterocyclic molecule with interesting properties for medicinal chemistry. The presence of the bromine and fluorine substituents makes it a valuable scaffold for the development of new drugs [1]. Its chemical versatility allows for further functionalization, enabling the creation of diverse analogs that can be explored for potential therapeutic applications [2].

Applications in Medicinal Chemistry Research:

Research suggests that 5-bromo-6-fluoro-1H-indazole derivatives exhibit various biological activities, including kinase inhibition [1, 2]. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in several diseases. Thus, molecules that target kinases are of potential interest for drug discovery [3].

5-Bromo-6-fluoro-1H-indazole is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 5-position and a fluorine atom at the 6-position of the indazole ring. The molecular formula is C7H4BrFN2, with a molar mass of 215.02 g/mol. This compound has garnered attention in various fields due to its intriguing chemical properties and potential biological activities. Its InChI key is ZNNFNEIFQIAWNY-UHFFFAOYSA-N, and it has a predicted boiling point of approximately 332.2 °C .

- Substitution Reactions: The bromine and fluorine substituents can facilitate nucleophilic substitution, making it a versatile intermediate for further chemical modifications.

- Coupling Reactions: It can undergo coupling reactions with various nucleophiles, leading to the formation of more complex structures.

- Cyclization Reactions: The compound can engage in cyclization to form new heterocyclic compounds, expanding its utility in organic synthesis .

The biological activity of 5-bromo-6-fluoro-1H-indazole has been explored in several studies:

- Antimicrobial Properties: This compound has shown potential in inhibiting microbial growth, possibly through enzyme inhibition mechanisms.

- Anticancer Activity: Preliminary studies suggest that it may exhibit anticancer properties by affecting cell proliferation pathways.

- Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism and synthesis .

Several methods exist for synthesizing 5-bromo-6-fluoro-1H-indazole:

- Amino Substitution: One common method involves reacting 5-amino-6-fluoroindazole with brominating agents to introduce the bromine substituent.

- Halogenation Reactions: Direct halogenation of indazole derivatives can also yield this compound, allowing for the introduction of both bromine and fluorine atoms.

- Regiospecific Synthesis: Advanced synthetic techniques enable the selective formation of this compound from various precursors, enhancing efficiency and yield .

5-Bromo-6-fluoro-1H-indazole finds applications across various domains:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.

- Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.

- Material Science: Potential applications in developing materials with specific electronic or optical properties are being explored .

Studies on the interactions of 5-bromo-6-fluoro-1H-indazole with biological systems have revealed:

- Targeted Enzyme Inhibition: It selectively inhibits certain cytochrome P450 enzymes, which play crucial roles in drug metabolism.

- Biochemical Pathways: The compound appears to affect multiple biochemical pathways, suggesting its potential as a lead compound for drug development targeting complex diseases .

Several compounds share structural similarities with 5-bromo-6-fluoro-1H-indazole. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Bromo-6-fluoro-3-methyl-1H-indazole | 0.92 | Contains an additional methyl group at position 3 |

| 6-Bromo-5-fluoro-1-methyl-1H-indazole | 0.88 | Methyl group at position 1 instead of position 3 |

| 5-Bromo-6-fluoro-3-iodo-1H-indazole | 0.84 | Iodine substitution at position 3 |

| Methyl 5-bromo-6-fluoro-1H-indazole | 0.85 | Methyl ester derivative |

| 6-Bromo-5-fluoroindazole | 0.87 | Fluorine at position 6 and bromine at position 5 |

These compounds exhibit varying biological activities and chemical reactivities, highlighting the uniqueness of 5-bromo-6-fluoro-1H-indazole within this class of indazoles .

| Method | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| N-bromosuccinimide + Sodium bisulfite | Room temperature, 12-14 hours | 79.6-81.0 | Regioselective at 5-position | [1] |

| Bromination with Br₂ in DMF | 90-110°C, DMF solvent | 75-85 | Mixed regioselectivity | [4] |

| Bromine in acetic acid/chloroform mixture | NaOAc, 1:1 AcOH/CHCl₃ | 65-75 | Good regioselectivity | [4] |

| N-bromosuccinimide in acetonitrile | Room temperature, MeCN | 88-96 | Excellent regioselectivity | [4] |

| Electrochemical halogenation | Controlled potential electrolysis | 60-85 | Position-dependent | [4] |

Novel Metal-Free Regioselective Synthesis

Recent advances in metal-free synthetic methodologies have revolutionized the preparation of halogenated indazole derivatives including 5-bromo-6-fluoro-1H-indazole [4] [9] [43]. These approaches eliminate the need for transition metal catalysts while maintaining excellent regioselectivity and reaction efficiency.

The development of ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin represents a significant breakthrough in rapid indazole functionalization [43]. This methodology achieves selective bromination at the 3-position within 30 minutes under mild conditions at 40 degrees Celsius using ethanol as the solvent [43]. The protocol demonstrates exceptional functional group tolerance and provides yields ranging from 87-92 percent across diverse indazole substrates [43].

Visible-light photoredox catalysis has emerged as another powerful metal-free approach [11] [42]. Rose Bengal serves as an effective organic photocatalyst in combination with N-bromosuccinimide under blue light irradiation [11]. This system operates through single electron oxidation of N-bromosuccinimide, enhancing the electrophilicity of the bromine atom and facilitating selective bromination with yields up to 82 percent [11].

Metal-free regioselective halogenation of 2H-indazoles using N-halosuccinimides in environmentally friendly solvents has been extensively studied [4] [42]. The protocol achieves highly selective synthesis of mono-halogenated products while enabling poly-halogenation through fine-tuning of reaction conditions [4]. Various mono-, poly-, and hetero-halogenated indazoles are obtained in moderate to excellent yields ranging from 64-98 percent [4] [42].

Photochemical and thermochemical approaches for 2H-indazole skeleton construction operate under metal-free conditions [9]. Visible-light irradiation at room temperature facilitates the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids to afford 3-functionalized 2H-indazoles without additional photocatalysts [9]. The reaction proceeds through electron donor-acceptor complex formation [9].

Water-based fluorination protocols using N-fluorobenzenesulfonimide provide environmentally benign access to fluorinated indazole derivatives [46]. These systems operate at 80 degrees Celsius with reaction times ranging from 15 minutes to 8 hours depending on substrate complexity [46]. The methodology demonstrates good regioselectivity for the 3-position and achieves yields of 70-85 percent while utilizing water as the primary solvent [46].

Table 2: Novel Metal-Free Regioselective Synthesis Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Substrate Scope |

|---|---|---|---|---|

| DBDMH ultrasound-assisted bromination | 40°C, EtOH, ultrasound 30 min | 87-92 | Rapid, mild conditions, broad scope | Wide range of indazoles |

| Rose Bengal photocatalyzed bromination | Visible light, Rose Bengal catalyst | 82 | Photocatalytic, selective | Functionalized indazoles |

| N-bromosuccinimide with base in water | Na₂CO₃, H₂O, room temperature | 64-98 | Environmentally friendly | Various 2H-indazoles |

| Visible-light photoredox with N-bromosuccinimide | LED irradiation, organic dye | 75-90 | Light-mediated, efficient | Diverse substituted indazoles |

| N-fluorobenzenesulfonimide fluorination in water | 80°C, H₂O, 15 min - 8 h | 70-85 | Water as solvent, scalable | 2H-indazole derivatives |

Protecting Group Strategies in Indazole Functionalization

Protecting group strategies play a crucial role in the regioselective synthesis and functionalization of indazole derivatives including 5-bromo-6-fluoro-1H-indazole [25] [28] [29]. The inherent reactivity of indazole nitrogen atoms necessitates careful protection protocols to achieve desired substitution patterns and prevent undesired side reactions.

The 2-(trimethylsilyl)ethoxymethyl protecting group has emerged as a highly effective strategy for N-2 protection in indazole systems [25] [28]. This protecting group enables regioselective C-3 lithiation through directed metalation, allowing the resulting nucleophile to react with diverse electrophiles to generate novel indazole derivatives [25] [28]. The 2-(trimethylsilyl)ethoxymethyl group can be efficiently removed using tetrabutylammonium fluoride in tetrahydrofuran or aqueous hydrochloric acid in ethanol [25] [28].

Tert-butoxycarbonyl protection represents another widely employed strategy in indazole chemistry [27] [31]. This acid-labile protecting group demonstrates excellent orthogonality with other common protecting groups and remains stable under basic conditions and catalytic hydrogenation [27]. Removal typically requires strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [27]. The tert-butyl cation intermediate formed during deprotection may alkylate other nucleophiles, necessitating the use of scavengers such as anisole or thioanisole [27].

Acetyl protecting groups provide a simple and cost-effective approach for indazole N-protection [26]. Installation occurs readily under standard acylation conditions, while removal requires basic hydrolysis [26]. However, acetyl groups may undergo migration under strongly basic conditions, potentially complicating synthetic sequences [26].

Meta-cresolyl substitution has been successfully employed as both a protecting group and leaving group strategy in complex indazole syntheses [26]. This approach demonstrates particular utility in pharmaceutical manufacturing processes where the meta-cresolyl moiety serves dual functions throughout the synthetic sequence [26]. The meta-cresolyl group enhances intermediate stability while providing an excellent leaving group for subsequent transformations [26].

2-(trimethylsilyl)ethoxymethyl-protected 2H-indazoles bearing diverse functional groups including alkyl, alkoxy, boronic pinacol esters, and hydroxyl substituents undergo efficient silylation reactions under transition metal-free conditions [29]. The protecting group strategy enables substrate-controlled site-selective silylation to access both silylated 1H-indazoles and 2H-indazoles depending on reaction conditions [29].

Table 3: Protecting Group Strategies in Indazole Functionalization

| Protecting Group | Application | Removal Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SEM (2-(trimethylsilyl)ethoxymethyl) | N2-protection for C3-lithiation | TBAF in THF or HCl in EtOH | Directs regioselective lithiation | Requires fluoride for removal |

| tert-Butoxycarbonyl (Boc) | N-protection for amines | TFA in DCM or HCl in MeOH | Acid-labile, orthogonal | Can alkylate nucleophiles |

| Acetyl | N-protection for indazoles | Basic hydrolysis conditions | Simple installation/removal | May migrate under basic conditions |

| Meta-cresolyl | Dual protection/leaving group | Heating in presence of nucleophile | Enhances stability, excellent leaving group | Requires elevated temperatures |

Solvent Effects and Reaction Kinetic Studies

Solvent selection profoundly influences the efficiency, selectivity, and kinetics of 5-bromo-6-fluoro-1H-indazole synthesis reactions [14] [15] [17] [18]. Systematic studies have revealed significant correlations between solvent polarity, reaction rates, and product selectivity patterns.

Polar aprotic solvents such as dimethylformamide demonstrate moderate reaction rates with good regioselectivity for indazole halogenation reactions [15]. The high dielectric constant of dimethylformamide (ε = 36.7) facilitates ionic intermediate stabilization while providing yields of 76-85 percent in typical halogenation protocols [15]. However, the elevated boiling point and coordination properties of dimethylformamide may complicate product isolation procedures [15].

Acetonitrile has emerged as an optimal solvent for many indazole bromination reactions, achieving excellent regioselectivity with yields ranging from 88-96 percent [4] [42]. The medium polarity (ε = 37.5) and coordinating ability of acetonitrile provide an ideal balance for electrophilic bromination while facilitating rapid reaction kinetics [4] [42]. Temperature effects in acetonitrile systems demonstrate minimal impact on yield, with consistent results observed from room temperature to 110 degrees Celsius [17].

Dichloromethane systems exhibit slower reaction kinetics compared to polar aprotic solvents but maintain good functional group compatibility [21]. The low polarity (ε = 8.9) of dichloromethane results in yields of 68-80 percent for typical bromination reactions [21]. The reduced solvating ability may necessitate longer reaction times or elevated temperatures to achieve complete conversion [21].

Ethanol demonstrates exceptional performance in ultrasound-assisted bromination protocols, achieving yields of 87-92 percent when combined with appropriate base systems [43]. The protic nature and medium polarity (ε = 24.5) of ethanol facilitate rapid reaction kinetics under sonication conditions [43]. The environmentally benign nature and ease of removal make ethanol particularly attractive for large-scale applications [43].

Water-based systems represent the most environmentally friendly option for indazole functionalization [4] [42] [46]. Yields in aqueous systems range from 64-85 percent depending on substrate electronics and reaction conditions [4] [42] [46]. The high dielectric constant (ε = 78.4) of water enables unique reaction pathways while eliminating organic waste streams [46].

Trifluoroethanol exhibits unique selectivity properties in indazole chemistry, enabling formation of specific products through in situ transesterification reactions [14]. The high polarity (ε = 27.0) and strong hydrogen bonding capability of trifluoroethanol facilitate novel cyclization pathways with yields of 70-85 percent [14].

Dioxane systems demonstrate outstanding performance at elevated temperatures, achieving remarkable yields up to 96 percent [17]. The moderate polarity (ε = 2.2) and coordinating ability of dioxane enhance cesium carbonate solubility at reaction temperatures, leading to exceptional conversion efficiency [17].

Table 4: Solvent Effects on 5-Bromo-6-fluoro-1H-indazole Synthesis

| Solvent | Polarity | Reaction Rate | Selectivity Effect | Typical Yield (%) |

|---|---|---|---|---|

| Dimethylformamide (DMF) | High (ε = 36.7) | Moderate | Good regioselectivity | 76-85 |

| Acetonitrile (MeCN) | Medium (ε = 37.5) | Fast | Excellent regioselectivity | 88-96 |

| Dichloromethane (DCM) | Low (ε = 8.9) | Slow to moderate | Moderate selectivity | 68-80 |

| Ethanol (EtOH) | Medium (ε = 24.5) | Fast with ultrasound | Enhanced with base | 87-92 |

| Water (H₂O) | High (ε = 78.4) | Variable, depends on substrate | Environmentally friendly option | 64-85 |

| Trifluoroethanol (TFE) | High (ε = 27.0) | Selective for specific products | Transesterification occurs | 70-85 |

| Dioxane | Medium (ε = 2.2) | Excellent at elevated temperature | Outstanding yield enhancement | 96 |

Purification Techniques and Yield Optimization

Effective purification methodologies are essential for obtaining high-purity 5-bromo-6-fluoro-1H-indazole suitable for subsequent synthetic transformations and analytical characterization [16] [20] [21] [23]. The selection of appropriate purification techniques depends on product properties, reaction scale, and purity requirements.

Column chromatography using silica gel represents the most versatile purification approach for indazole derivatives [21] [23]. Optimal mobile phase systems typically employ pentane-diethyl ether gradients ranging from 10:1 to 3:1 ratios [21] [23]. This methodology consistently achieves purities of 95-98 percent with recovery yields of 85-95 percent [23]. The technique demonstrates excellent resolution for structural isomers and enables removal of unreacted starting materials and byproducts [23].

Recrystallization from mixed solvent systems provides access to exceptionally high purities exceeding 99 percent [20]. Methanol-water mixtures in 1:1 ratios represent the most effective recrystallization medium for indazole compounds [20]. Ethanol-based systems also demonstrate excellent performance for achieving pharmaceutical-grade purity standards [20]. Recovery yields typically range from 75-90 percent depending on solubility characteristics and crystallization conditions [20].

Direct crystallization from reaction mixtures offers significant advantages for industrial-scale processes [1] [26]. This approach eliminates solvent transfer operations and minimizes waste generation while achieving purities of 90-95 percent [1] [26]. Recovery yields of 90-98 percent make this technique particularly attractive for large-scale manufacturing [26]. Nine out of twelve isolated intermediates in complex synthetic sequences can be crystallized directly without extractive workup procedures [26].

High-performance liquid chromatography provides the highest achievable purities exceeding 99 percent for analytical and preparative applications [22]. Reverse-phase systems using acetonitrile-water gradients with phosphoric acid modifiers demonstrate excellent separation efficiency [22]. For mass spectrometry compatibility, formic acid replacement of phosphoric acid maintains separation performance while enabling downstream analysis [22]. Recovery yields of 70-85 percent reflect the precision and selectivity of chromatographic purification [22].

Trituration with diethyl ether represents a rapid isolation method particularly suited for initial product isolation [16]. Cold ether precipitation achieves purities of 85-92 percent with recovery yields of 80-90 percent [16]. This technique enables quick isolation without extensive setup requirements [16].

C18 cartridge purification offers an intermediate approach between column chromatography and high-performance liquid chromatography [16]. Aqueous ammonium acetate buffer systems followed by acetonitrile elution provide purities of 92-97 percent [16]. Recovery yields of 85-95 percent make this technique suitable for pharmaceutical applications requiring high purity standards [16].

Vacuum filtration followed by water washing represents the most scalable purification approach for large-scale synthesis [1]. This methodology achieves purities of 88-95 percent with exceptional recovery yields of 92-98 percent [1]. The simplicity and efficiency make this technique ideal for industrial manufacturing processes [1].

Table 5: Purification Techniques and Yield Optimization for 5-Bromo-6-fluoro-1H-indazole

| Technique | Conditions | Purity Achieved (%) | Recovery Yield (%) | Application |

|---|---|---|---|---|

| Column chromatography (silica gel) | Pentane:diethyl ether (3:1 to 10:1) | 95-98 | 85-95 | General purification method |

| Recrystallization from mixed solvents | MeOH:H₂O (1:1), EtOH systems | >99 | 75-90 | High purity requirements |

| Direct crystallization from reaction mixture | Cooling after reaction completion | 90-95 | 90-98 | Industrial scale processes |

| HPLC purification | Reverse-phase, MeCN:H₂O gradient | >99 | 70-85 | Analytical/preparative separation |

| Trituration with diethyl ether | Cold ether, precipitation method | 85-92 | 80-90 | Quick isolation method |

| C18 cartridge purification | Aqueous buffer, MeCN elution | 92-97 | 85-95 | Pharmaceutical applications |

| Vacuum filtration and washing | Water wash, drying under vacuum | 88-95 | 92-98 | Large scale synthesis |

The optimization of synthetic yields requires careful consideration of reaction parameters including temperature, time, stoichiometry, and catalyst loading [1] [4] [43]. Temperature optimization studies reveal that many indazole halogenation reactions achieve maximum efficiency at moderate temperatures between 40-95 degrees Celsius [1] [4] [43]. Reaction time optimization demonstrates that ultrasound-assisted protocols can achieve complete conversion within 30 minutes compared to 12-14 hours for conventional stirring methods [1] [43].

The electrophilic substitution behavior of 5-Bromo-6-fluoro-1H-indazole is governed by the electronic effects of the dual halogen substitution pattern and the intrinsic reactivity of the indazole heterocyclic system [1] . The presence of both bromine and fluorine atoms creates distinct electronic environments that direct electrophilic attack to specific positions on the aromatic ring system.

The carbon-3 position emerges as the most electrophilically reactive site in the molecule, exhibiting high electron density due to the nitrogen lone pair delocalization from the adjacent nitrogen atoms [1] . This position consistently demonstrates reactivity toward halogenation agents, with nitrogen-bromosuccinimide serving as the preferred brominating reagent under controlled thermal conditions. Research indicates that bromination at the carbon-3 position proceeds through a radical mechanism, with optimal yields of 70-95% achieved using 1.1 equivalents of nitrogen-bromosuccinimide in dimethylformamide at temperatures between 60-80°C [4].

The carbon-4 and carbon-7 positions show moderate electrophilic reactivity, with the carbon-7 position being particularly susceptible to halogenation due to its meta relationship to the existing halogen substituents . Studies on regioselective carbon-7 bromination demonstrate that specific electronic modifications at the carbon-4 position can enhance selectivity, with sulfonamide and amide substituents providing directing effects that favor carbon-7 functionalization . The reaction typically employs nitrogen-bromosuccinimide in dimethylformamide at elevated temperatures (80°C), yielding the desired carbon-7 brominated products in 60-85% yields.

The electron-withdrawing nature of both bromine and fluorine substituents significantly influences the overall reactivity profile. Computational studies using density functional theory calculations reveal that the fluorine atom at carbon-6 creates a strong electronegative field that reduces electron density at adjacent positions while simultaneously activating more distant sites through inductive effects [1] [5]. The bromine atom at carbon-5 exhibits similar but less pronounced effects due to its larger atomic radius and greater polarizability.

Nitration reactions at the carbon-4 position proceed under standard electrophilic aromatic substitution conditions using nitric acid and sulfuric acid mixtures. The yields for nitration typically range from 50-80%, with the reaction requiring careful temperature control to prevent over-nitration or degradation of the halogen substituents [6]. Sulfonation reactions follow similar patterns, with sulfonyl chlorides and aluminum chloride providing the electrophilic sulfur species necessary for substitution.

Functional Group Interconversion Pathways

The strategic positioning of halogen substituents in 5-Bromo-6-fluoro-1H-indazole enables diverse functional group interconversion pathways that expand the synthetic utility of this heterocyclic scaffold [13]. These transformations leverage the differential reactivity of the bromine and fluorine atoms while preserving the integrity of the indazole core structure.

The bromine substituent at carbon-5 serves as an excellent handle for nucleophilic substitution reactions that introduce oxygen, nitrogen, and sulfur-containing functional groups [11] [13]. Cyanation reactions using copper(I) cyanide in dimethylformamide at elevated temperatures (120-150°C) convert the carbon-bromine bond to a nitrile group with yields typically ranging from 60-80%. This transformation provides access to the corresponding carboxylic acid derivatives through subsequent hydrolysis or to primary amines via reduction protocols.

Hydroxylation at the 5-position proceeds through copper-mediated nucleophilic substitution using potassium hydroxide or sodium hydroxide in polar solvents [13]. The reaction requires elevated temperatures (100-140°C) and typically yields the phenolic derivative in 55-75% yield. Alternative protocols employ copper(I) oxide with potassium carbonate in dimethyl sulfoxide, providing improved selectivity and functional group tolerance.

Amination reactions at the 5-position utilize primary or secondary amines in the presence of copper catalysts and base [8] [13]. The Buchwald-Hartwig protocol proves particularly effective, using palladium catalysts with appropriate phosphine ligands to facilitate carbon-nitrogen bond formation. Yields for these transformations typically range from 70-90%, with the reaction showing excellent tolerance for various amine nucleophiles including aliphatic, aromatic, and heterocyclic amines.

Thiolation reactions provide access to sulfur-containing derivatives through displacement of the bromine atom with thiolate nucleophiles [13]. Sodium or potassium salts of thiols react efficiently in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures (60-100°C). The reaction typically proceeds in yields of 65-85% and tolerates various thiol substrates including aromatic and aliphatic thiols.

The fluorine substituent at carbon-6 presents unique reactivity patterns for functional group interconversion [11]. While generally less reactive than the bromine atom toward nucleophilic substitution, the carbon-fluorine bond can be cleaved under specific conditions. Strong nucleophiles such as alkoxides in polar aprotic solvents at elevated temperatures (120-160°C) can displace fluoride, though yields are typically lower (40-70%) compared to bromine displacement reactions.

The nitrogen atoms in the indazole ring system provide additional sites for functional group modification through alkylation and acylation reactions [1] [5]. Regioselective nitrogen-1 alkylation proceeds efficiently using alkyl halides or tosylates in the presence of cesium carbonate base in dioxane at elevated temperatures. Density functional theory calculations reveal that cesium coordination facilitates nitrogen-1 selectivity through chelation mechanisms involving the ester carbonyl group [1] [5].

Polyhalogenation and Heterocyclic Hybridization

The polyhalogenation of 5-Bromo-6-fluoro-1H-indazole enables the synthesis of multiply substituted derivatives that serve as advanced intermediates for complex heterocyclic construction [14] [15]. These transformations exploit the differential reactivity of various positions on the indazole ring while introducing additional halogen functionality for subsequent synthetic elaboration.

Sequential halogenation protocols allow for the controlled introduction of additional halogen atoms at specific positions [14] [15]. Treatment with excess nitrogen-bromosuccinimide (2.0-3.0 equivalents) under thermal conditions leads to dibromination and tribromination products, with the carbon-3 and carbon-7 positions showing preferential reactivity. The regioselectivity depends critically on reaction conditions, with lower temperatures favoring monohalogenation and elevated temperatures promoting polyhalogenation [14].

Metal-free regioselective halogenation methods have emerged as environmentally attractive alternatives to traditional approaches [14]. These protocols utilize molecular halogens or nitrogen-halogen sources in environmentally benign solvents under mild reaction conditions. The methodology demonstrates excellent control over the degree of halogenation through careful adjustment of stoichiometry and reaction parameters, with yields ranging from 40-95% depending on the desired substitution pattern.

Heterocyclic hybridization strategies involve the construction of fused ring systems that incorporate the indazole core within larger polycyclic frameworks [16] [17]. These approaches leverage the inherent reactivity of the halogenated indazole substrate to facilitate ring-forming reactions that generate complex molecular architectures with enhanced biological activity profiles.

Indazolo-piperazine hybrid systems represent particularly promising targets for heterocyclic merging [16]. The synthetic strategy involves initial Smiles rearrangement reactions to generate indazole nitrogen-oxide intermediates, followed by reduction and subsequent aza-Michael cyclization to form the fused piperazine ring. This methodology provides access to both 1,3- and 1,4-substituted piperazine derivatives with excellent stereocontrol and yields typically exceeding 70%.

Indazolo-morpholine hybrids follow similar synthetic principles but employ amino alcohol precursors instead of diamines [16]. The key transformations involve oxa-Michael cyclization reactions that form the morpholine ring fused to the indazole core. These reactions proceed under basic conditions with fluoride-mediated deprotection protocols providing efficient access to the cyclization precursors.

The incorporation of additional heteroatoms through polyhalogenation enables the synthesis of complex heterocyclic systems with multiple points of diversity [15]. Sequential cross-coupling reactions at different halogenated positions allow for the systematic introduction of various substituents, creating libraries of compounds with tailored electronic and steric properties.

Computational modeling of these polyhalogenated systems reveals unique electronic distributions that influence both reactivity and biological activity [15]. The presence of multiple electron-withdrawing halogen substituents creates polarized molecular surfaces that enhance binding interactions with biological targets while maintaining favorable physicochemical properties for drug development applications.

Computational Modeling of Reaction Mechanisms

Density functional theory calculations provide crucial insights into the reaction mechanisms governing the chemical transformations of 5-Bromo-6-fluoro-1H-indazole, enabling rational design of synthetic protocols and prediction of reaction outcomes [1] [18] [5]. These computational studies reveal the electronic factors that control regioselectivity, thermodynamic stability, and kinetic accessibility of various reaction pathways.

Quantum chemical investigations of alkylation mechanisms demonstrate the critical role of metal coordination in determining regioselectivity between nitrogen-1 and nitrogen-2 substitution [1] [5]. Calculations using the B3LYP functional with 6-31G(d,p) basis sets reveal that cesium carbonate base promotes nitrogen-1 alkylation through chelation mechanisms involving coordination between the cesium cation and both the indazole nitrogen and the carbonyl oxygen of pendant ester groups. The computed activation barriers show a preference for nitrogen-1 attack by approximately 2.6 kcal/mol when cesium is present [1].

In contrast, Mitsunobu reaction conditions favor nitrogen-2 alkylation through non-covalent interactions between the phosphine oxide intermediate and the indazole substrate [1] [5]. Density functional theory calculations identify specific hydrogen bonding interactions between the phosphine oxide oxygen and indazole hydrogen atoms that position the electrophile for preferential nitrogen-2 attack. The computed transition state structures reveal that these non-covalent interactions lower the activation barrier for nitrogen-2 substitution by approximately 2.0 kcal/mol compared to the nitrogen-1 pathway.

Molecular orbital analysis reveals the electronic basis for the observed reactivity patterns [19] . The highest occupied molecular orbital of 5-Bromo-6-fluoro-1H-indazole shows significant electron density localization at the carbon-3 position and nitrogen-1 atom, consistent with the experimental observation of high electrophilic reactivity at these sites. The lowest unoccupied molecular orbital exhibits nodes at the halogen-substituted positions, explaining the reduced reactivity of carbons 5 and 6 toward electrophilic attack.

Natural bond orbital analysis provides quantitative measures of charge distribution and atomic reactivity through Fukui indices [1] [5]. The calculated Fukui indices for nucleophilic attack (f+) show that nitrogen-1 has the highest value (0.189), followed by carbon-3 (0.142) and nitrogen-2 (0.098). These values correlate directly with experimental reactivity trends, validating the computational approach for predicting reaction selectivity.

Solvent effects play crucial roles in determining reaction outcomes, as revealed by polarizable continuum model calculations [1] [5]. The computed solvation energies show that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide stabilize charged transition states more effectively than less polar solvents, explaining the observed rate enhancements in these media. The calculations predict optimal solvation effects for cesium-mediated nitrogen-1 alkylation in dioxane, consistent with experimental observations of highest yields in this solvent system.

Transition state modeling for halogenation reactions reveals the mechanistic pathways for regioselective functionalization . Calculations on the nitration of indazole systems demonstrate radical mechanisms involving iron-promoted homolytic cleavage of nitrogen-oxygen bonds in nitrating agents. The computed reaction profiles show activation barriers of approximately 15-20 kcal/mol for carbon-3 nitration, with subsequent radical coupling steps proceeding through low-energy pathways.

Computational studies of cross-coupling mechanisms provide insights into the factors controlling catalyst efficiency and substrate scope [5]. Density functional theory calculations on palladium-catalyzed Suzuki-Miyaura reactions reveal that the oxidative addition step involves coordination of the palladium center to the carbon-bromine bond, followed by two-electron transfer to form palladium(II) bromide complexes. The computed activation barriers for oxidative addition are lower for the bromine substituent (18.2 kcal/mol) compared to the fluorine substituent (28.7 kcal/mol), explaining the preferential reactivity of the carbon-5 position in cross-coupling reactions.

Frontier molecular orbital analysis of reaction intermediates provides understanding of catalyst-substrate interactions . The calculated molecular orbitals of palladium-indazole complexes show significant orbital overlap between the metal d-orbitals and the indazole π-system, facilitating electron transfer processes essential for catalytic turnover. These interactions are enhanced by the electron-withdrawing effects of the halogen substituents, which lower the energy of the indazole frontier orbitals and improve orbital overlap with the metal center.